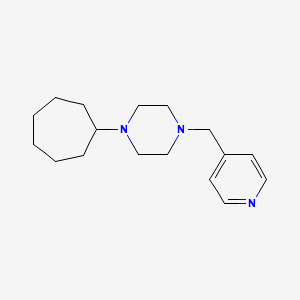![molecular formula C23H33N5O3 B14164938 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique pyrrolo[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-c]pyrazole core through cyclization of appropriate precursors.
Amidation: Introduction of the 3-[(2,2-dimethyl-1-oxopropyl)amino] group via amidation reactions.
Esterification: Formation of the ester linkage with (1S)-2-(dimethylamino)-1-phenylethyl alcohol.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated synthesis platforms can be employed for large-scale production.
化学反応の分析
Types of Reactions
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: Pyrrolo[3,4-c]pyrazole derivatives can act as ligands in catalytic reactions.
Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to their biological activity.
Biological Probes: Employed as probes to study biological processes.
Medicine
Therapeutic Agents: Investigated for their potential as therapeutic agents in treating various diseases.
Diagnostic Tools: Used in diagnostic assays and imaging.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Potential use in agrochemicals for crop protection.
作用機序
The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives involves interaction with specific molecular targets and pathways. These compounds may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Known for their biological activity and use in medicinal chemistry.
Indole Derivatives: Widely studied for their pharmacological properties.
Pyrazolopyrimidines: Investigated for their potential as therapeutic agents.
Uniqueness
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives are unique due to their specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes them valuable in various scientific and industrial applications.
特性
分子式 |
C23H33N5O3 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
[(1S)-2-(dimethylamino)-1-phenylethyl] 3-(2,2-dimethylpropanoylamino)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C23H33N5O3/c1-22(2,3)20(29)24-19-16-13-28(23(4,5)18(16)25-26-19)21(30)31-17(14-27(6)7)15-11-9-8-10-12-15/h8-12,17H,13-14H2,1-7H3,(H2,24,25,26,29)/t17-/m1/s1 |
InChIキー |
XVBWTZHNQZHFHR-QGZVFWFLSA-N |
異性体SMILES |
CC1(C2=C(CN1C(=O)O[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C(C)(C)C)C |
正規SMILES |
CC1(C2=C(CN1C(=O)OC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
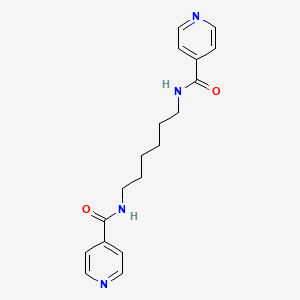

![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
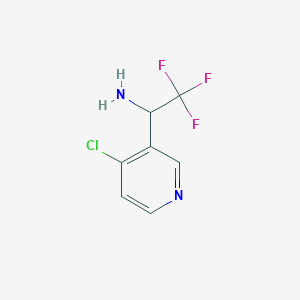
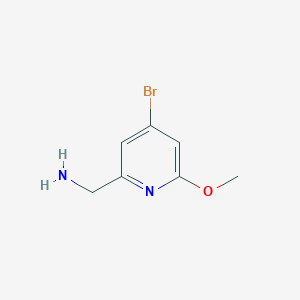
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
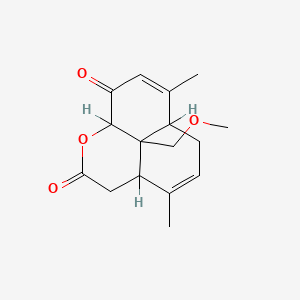
![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
